molecular formula C10H18N4OS B10892197 1-(3-methoxypropyl)-3-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea

1-(3-methoxypropyl)-3-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea

Cat. No.: B10892197
M. Wt: 242.34 g/mol
InChI Key: CEEHCBPIDPVRDK-UHFFFAOYSA-N
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Description

N-(3-METHOXYPROPYL)-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, may exhibit unique properties due to the presence of the methoxypropyl and pyrazolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPROPYL)-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA typically involves the reaction of 3-methoxypropylamine with a suitable isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPROPYL)-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halides or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: May act as an inhibitor or activator of specific enzymes.

    Medicine: Potential therapeutic agent for certain diseases due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPROPYL)-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHOXYPROPYL)-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]UREA: Similar structure but with a urea group instead of thiourea.

    N-(3-METHOXYPROPYL)-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]THIOCARBAMATE: Contains a thiocarbamate group instead of thiourea.

Uniqueness

N-(3-METHOXYPROPYL)-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is unique due to the combination of methoxypropyl and pyrazolyl groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives.

Properties

Molecular Formula

C10H18N4OS

Molecular Weight

242.34 g/mol

IUPAC Name

1-(3-methoxypropyl)-3-[(1-methylpyrazol-4-yl)methyl]thiourea

InChI

InChI=1S/C10H18N4OS/c1-14-8-9(7-13-14)6-12-10(16)11-4-3-5-15-2/h7-8H,3-6H2,1-2H3,(H2,11,12,16)

InChI Key

CEEHCBPIDPVRDK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=S)NCCCOC

Origin of Product

United States

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